3,5-Bis(trifluoromethyl)bromobenzene
Overview
Description
3,5-Bis(trifluoromethyl)bromobenzene, with the chemical formula C8H3BrF6, is an organic compound characterized by the presence of bromine and trifluoromethyl functional groups. This compound is known for its applications in various chemical processes and is often referred to as 3,5-Bis(trifluoromethyl)phenyl bromide .
Scientific Research Applications
3,5-Bis(trifluoromethyl)bromobenzene is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis to prepare various complex molecules.
Biology: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
3,5-Bis(trifluoromethyl)bromobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3,5-Bis(trifluoromethyl)bromobenzene are not mentioned in the search results, it is noted that covalent organic frameworks have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect . This suggests potential future applications in the field of energy storage.
Mechanism of Action
Target of Action
3,5-Bis(trifluoromethyl)bromobenzene is primarily used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for highly electrophilic organic and organometallic cations .
Mode of Action
The compound interacts with its targets by providing a stable counterion, which helps to stabilize highly electrophilic organic and organometallic cations . This interaction results in the formation of stable complexes that can be used in various chemical reactions.
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion , which is involved in stabilizing electrophilic organic and organometallic cations.
Result of Action
The primary result of the action of this compound is the formation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for highly electrophilic organic and organometallic cations, facilitating various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion should be carried out under an inert atmosphere to avoid interference from oxygen and moisture . Additionally, the compound is a flammable liquid and should be kept away from open flames or high temperatures .
Preparation Methods
The synthesis of 3,5-Bis(trifluoromethyl)bromobenzene typically involves the bromination of 1,3-bis(trifluoromethyl)benzene. One common method includes the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of sulfuric acid or trifluoroacetic acid . Another approach involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium chloride with acetic anhydride under controlled conditions .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)bromobenzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Another name for the same compound, highlighting its structural features.
2,4-Bis(trifluoromethyl)bromobenzene: An isomer with different substitution patterns, leading to variations in reactivity and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
IUPAC Name |
1-bromo-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCVIHEBDJTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186471 | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-70-1 | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 328-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,5-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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